6-Thioguanosine monophosphate

Catalog No.
S1521051
CAS No.
15867-02-4
M.F
C10H14N5O7PS
M. Wt
379.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Thioguanosine monophosphate

CAS Number

15867-02-4

Product Name

6-Thioguanosine monophosphate

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7PS

Molecular Weight

379.29 g/mol

InChI

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)

InChI Key

BPZXYEUJBFHASJ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Synonyms

6-TG nucleotide, 6-thioguanine nucleotide, 6-thioguanosine monophosphate, 6-thioguanosine-5'-phosphate, 6-thioguanylic acid

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Description

The exact mass of the compound 6-Thioguanosine monophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408090. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Supplementary Records. It belongs to the ontological category of organic molecule in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Thioguanosine monophosphate is a purine nucleoside analog that plays a significant role in the field of medicinal chemistry, particularly in the treatment of certain cancers and autoimmune diseases. Its molecular formula is C10H14N5O7PSC_{10}H_{14}N_5O_7PS, and it features a thiol group at the sixth position of the guanine base, which distinguishes it from its natural counterpart, guanosine monophosphate. This modification enhances its pharmacological properties, making it a valuable compound in therapeutic applications.

That are crucial for its biological activity. One notable reaction is its conversion into 6-thioguanine through the action of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This conversion is essential for its incorporation into nucleic acids and for exerting its therapeutic effects. Additionally, 6-thioguanosine monophosphate can participate in phosphorylation reactions, leading to the formation of 6-thioguanosine triphosphate, which is an active form that can be utilized in RNA synthesis and metabolism .

The biological activity of 6-thioguanosine monophosphate is primarily linked to its role as an antimetabolite. It interferes with nucleotide synthesis and functions as an inhibitor of DNA replication and repair processes. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells. Studies have shown that derivatives of 6-thioguanosine monophosphate can enhance antiproliferative effects in resistant cell lines, suggesting potential applications in overcoming drug resistance associated with traditional thiopurine therapies .

Synthesis of 6-thioguanosine monophosphate can be achieved through several methods:

  • Chemical Synthesis: The compound can be synthesized using various organic chemistry techniques that involve the modification of guanosine or its derivatives.
  • Enzymatic Synthesis: Enzymatic pathways utilizing HGPRT can convert 6-thioguanine into 6-thioguanosine monophosphate, allowing for a more biologically relevant approach to synthesis.
  • Prodrug Development: Recent studies have focused on developing prodrugs of 6-thioguanosine monophosphate to improve its bioavailability and efficacy in clinical settings .

6-Thioguanosine monophosphate has several applications in medicine:

  • Cancer Treatment: It is primarily used in chemotherapy regimens for treating leukemia and other malignancies due to its ability to inhibit DNA synthesis.
  • Autoimmune Disorders: The compound is also utilized in managing conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses.
  • Research Tool: It serves as a valuable tool in molecular biology for studying RNA interactions and modifications due to its unique structural properties .

Research has demonstrated that 6-thioguanosine monophosphate interacts with various biomolecules, particularly proteins involved in RNA metabolism. For example, it has been shown to bind with translation initiation factors like eIF4E, influencing mRNA translation efficiency. Furthermore, studies have explored the effects of modifying nucleic acids with 6-thioguanosine to understand its role in gene expression regulation and protein synthesis .

Several compounds share structural similarities with 6-thioguanosine monophosphate, each exhibiting unique properties:

Compound NameStructural FeatureUnique Property
Guanosine MonophosphateNo thiol groupNatural nucleotide; essential for RNA synthesis
6-MercaptopurineThiol group at position sixUsed as an anticancer agent; prodrug of thioguanine
AzathioprineThiol-containing derivativeImmunosuppressive; metabolized to mercaptopurine
7-MethylguanylateMethyl group at position sevenImportant cap structure for mRNA stability

Each of these compounds plays a distinct role in pharmacology and biochemistry, but 6-thioguanosine monophosphate's unique thiol modification allows it to effectively inhibit nucleotide metabolism and provide therapeutic benefits against specific diseases.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

379.03515597 g/mol

Monoisotopic Mass

379.03515597 g/mol

Heavy Atom Count

24

UNII

7Y3025NR1U

Other CAS

15867-02-4

Wikipedia

6-Thioguanosine monophosphate

Dates

Modify: 2024-02-18

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